

Application Notes and Protocols for Western Blot Analysis with NVP-BVU972

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Compound of Interest

Compound Name: NVP-BVU972

Cat. No.: B609689

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Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.^{[1][2]} Originally developed for cancer therapy, **NVP-BVU972** has demonstrated broader therapeutic potential, including antiviral and anti-inflammatory effects.^{[1][3]} Its mechanism of action involves the inhibition of c-Met, which can disrupt viral entry and replication for certain viruses and attenuate inflammatory responses by suppressing the NF- κ B signaling pathway.^[1] These characteristics make **NVP-BVU972** a valuable tool for studying cellular signaling pathways involved in cancer, virology, and inflammation.

Western blot analysis is a key technique to investigate the effects of **NVP-BVU972** on protein expression and phosphorylation status within these signaling cascades. These application notes provide detailed protocols for utilizing **NVP-BVU972** in Western blot experiments to probe its impact on the c-Met and NF- κ B pathways.

Mechanism of Action

NVP-BVU972 is a selective inhibitor of c-Met, also known as the hepatocyte growth factor receptor (HGFR), with an IC₅₀ of 14 nM.^[2] By binding to the kinase domain of c-Met, **NVP-BVU972** blocks its phosphorylation and subsequent activation of downstream signaling pathways, including the NF- κ B pathway.^[1] This inhibition can lead to reduced cell proliferation in cancer cells and a decrease in inflammatory cytokine production.^{[1][2]}

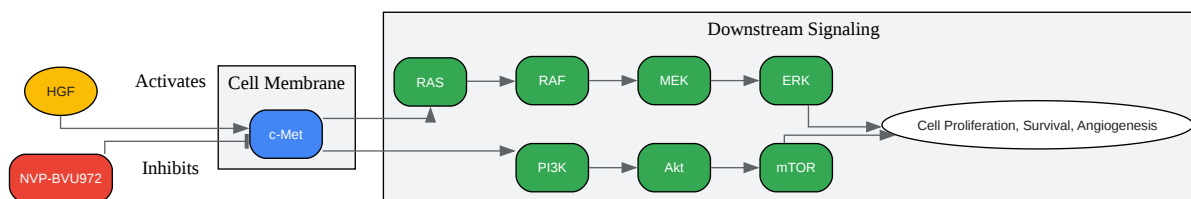
Data Presentation

NVP-BVU972 Inhibitory Activity

Cell Line	Target	IC50 (nM)	Reference
EBC-1	Cell Proliferation	82	[2]
GTL-16	Cell Proliferation	66	[2]
MKN-45	Cell Proliferation	32	[2]
BaF3 TPR-MET (Wild-Type)	Cell Proliferation	77	[4]
BaF3 TPR-MET (M1211L)	Cell Proliferation	1.2	[4]
BaF3 TPR-MET (M1250T)	Cell Proliferation	3.6	[4]
BaF3 TPR-MET (F1200I)	Cell Proliferation	14.1	[4]
BaF3 TPR-MET (V1155L)	Cell Proliferation	14.6	[4]
BaF3 TPR-MET (L1195V)	Cell Proliferation	31.5	[4]
BaF3 TPR-MET (D1228A)	Cell Proliferation	>129	[4]
BaF3 TPR-MET (Y1230H)	Cell Proliferation	>129	[4]
MET Y1230H mutant	Biochemical Assay	>127	[5]

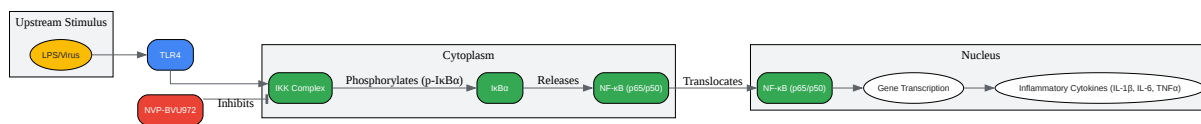
Signaling Pathways

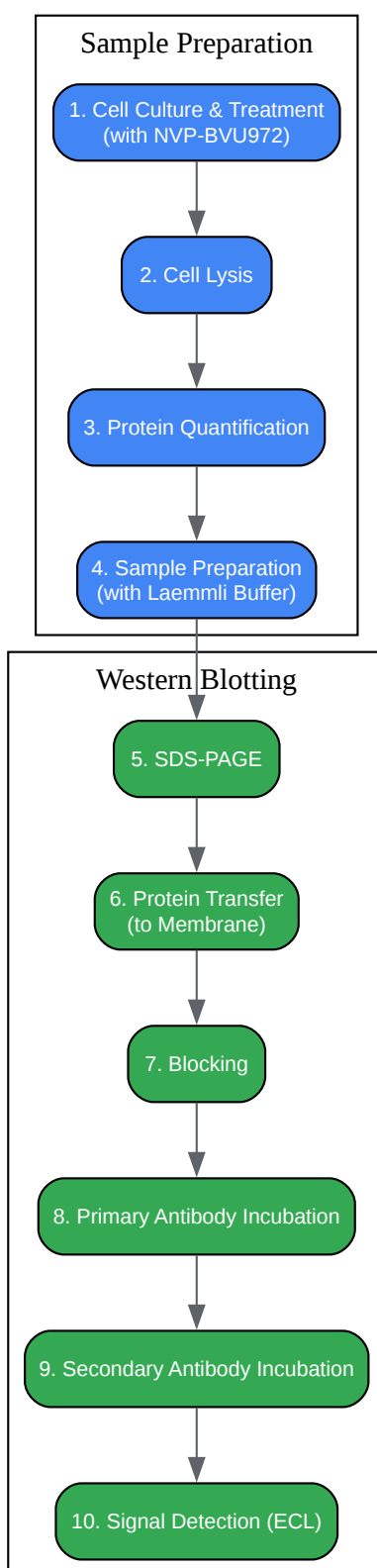
Below are diagrams illustrating the signaling pathways modulated by **NVP-BVU972**.



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Caption: c-Met signaling pathway and the inhibitory action of **NVP-BVU972**.





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References

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